molecular formula C7H12ClNS B6157105 2-(thiophen-3-yl)propan-2-amine hydrochloride CAS No. 2742660-83-7

2-(thiophen-3-yl)propan-2-amine hydrochloride

Cat. No.: B6157105
CAS No.: 2742660-83-7
M. Wt: 177.7
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Description

2-(thiophen-3-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is structurally similar to amphetamines, where the phenyl ring is replaced by a thiophene ring. It is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-3-yl)propan-2-amine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large reactors to carry out the ammonia reaction and reflux steps.

    Purification: Employing techniques such as crystallization and filtration to purify the final product.

    Quality Control: Ensuring the purity and quality of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-3-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The amine group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Thiols: Formed through reduction.

    N-Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

2-(thiophen-3-yl)propan-2-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(thiophen-3-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent, similar to amphetamines. This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(thiophen-3-yl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and pharmacological properties. Its structural similarity to amphetamines makes it a valuable compound for studying stimulant effects and potential therapeutic applications.

Properties

CAS No.

2742660-83-7

Molecular Formula

C7H12ClNS

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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